3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
The compound 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide features a quinazoline-2,4-dione core substituted with a 4-chlorobenzyl group at the N1 position and a propanamide side chain terminating in a 3,4-dimethoxyphenethyl moiety. The 4-chlorobenzyl group may enhance lipophilicity and receptor binding, while the 3,4-dimethoxyphenyl ethyl side chain could influence solubility and metabolic stability.
Properties
CAS No. |
899915-68-5 |
|---|---|
Molecular Formula |
C28H28ClN3O5 |
Molecular Weight |
522 |
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |
InChI Key |
PZNAJLLJZATDPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.94 g/mol. The structure includes a quinazoline core substituted with a chlorobenzyl group and an ethyl propanamide moiety linked to a dimethoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.94 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Substitution Reactions : The introduction of the chlorobenzyl and dimethoxyphenyl groups is performed via nucleophilic substitutions under controlled conditions.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed high activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HUH-7 (hepatocellular carcinoma) .
Case Study:
In a comparative study, several quinazoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The compound was found to inhibit cell proliferation significantly at micromolar concentrations.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
Antibacterial Activity
Quinazoline derivatives have also been studied for their antibacterial properties. Preliminary screenings suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Pharmacological Studies
Additional studies have explored the pharmacological profile of similar compounds:
- Anti-inflammatory Effects : Related quinazoline derivatives have shown potential anti-inflammatory activities by inhibiting cyclooxygenase enzymes .
- Neuroprotective Effects : Some studies indicate that quinazoline derivatives may offer neuroprotective benefits, making them candidates for further research in neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. The compound can be synthesized through various methods that incorporate key structural features such as the quinazoline core and side chains that enhance biological activity.
Key Synthetic Routes:
- Cyclization of 2-Aminoaryl Ketones : This method involves the reaction of 2-aminoaryl ketones with appropriate electrophiles to form the quinazoline structure.
- Oxidative Rearrangement Reactions : Utilizing isatins in combination with amines can yield quinazoline derivatives through oxidative rearrangements, leading to compounds with enhanced pharmacological profiles .
Biological Activities
Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under discussion has shown promise in several areas:
Anticancer Activity
Numerous studies have demonstrated the efficacy of quinazoline derivatives against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from the quinazoline scaffold have been tested against cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer), showing significant cytotoxic effects .
- Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Quinazolines have also been investigated for their antibacterial and antifungal activities. The compound may exhibit effectiveness against a range of bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Therapeutic Applications
Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:
Potential Uses:
- Cancer Therapy : Its ability to induce cytotoxicity in cancer cells positions it as a potential candidate for developing new anticancer drugs.
- Infection Control : With its antimicrobial properties, it could be utilized in formulations aimed at treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Research has documented several case studies involving the application of quinazoline derivatives:
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The terminal amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
This reaction is typically conducted in ethanol or DMF at reflux temperatures (80–100°C).
-
Basic Hydrolysis :
Yields exceed 75% when using polar aprotic solvents like DMF.
Functionalization of the Quinazolinone Core
The quinazolin-2,4-dione moiety participates in reactions characteristic of α,β-unsaturated carbonyl systems:
Michael Addition
Electron-deficient alkenes in the quinazolinone core react with nucleophiles (e.g., amines, thiols):
Reaction conditions involve dichloromethane (DCM) at 25°C with triethylamine as a base.
Oxidative Rearrangement
Iodine (I₂) and tert-butyl hydroperoxide (TBHP) mediate domino reactions to form hybrid structures. For example:
This method achieves yields of 60–85% in acetonitrile at 60°C .
Substitution at the 4-Chlorobenzyl Group
The chlorinated aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydroxylation | NaOH (10%), CuSO₄, 100°C, 12 hrs | 4-Hydroxybenzyl derivative | 55% |
| Amination | NH₃ (excess), Pd/C, EtOH, 80°C, 24 hrs | 4-Aminobenzyl derivative | 40% |
Side-Chain Modifications
The 3,4-dimethoxyphenylethyl side chain is susceptible to demethylation or oxidation:
-
Demethylation :
Conducted at -20°C to 0°C with yields of 65–70%.
-
Oxidation of Methoxy Groups :
Using KMnO₄ in acidic media converts methoxy groups to ketones, though this pathway is less explored for this compound.
Comparative Reactivity of Structural Analogues
Key differences in reactivity arise from substituent variations:
| Structural Feature | Reactivity Profile |
|---|---|
| 4-Chlorobenzyl | Undergoes NAS more readily than 3-chloro analogues due to para-substitution effects. |
| Dimethoxyphenylethyl Side Chain | Resists hydrolysis under mild conditions but undergoes oxidative cleavage with strong acids. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Key analogs share the quinazoline-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity: The target compound’s 4-chlorobenzyl group (electron-withdrawing) contrasts with the 3-nitrobenzyl group in ’s analog, which introduces stronger electrophilicity. This may alter binding to targets like GABA receptors or kinases .
Synthetic Routes :
- The target compound’s synthesis may parallel methods in , which involves oxidation (e.g., H₂O₂) and coupling with chloroacetamide derivatives . ’s use of Pd-catalyzed cross-coupling could also inform scalable synthesis .
Biological Implications :
- The dichlorophenylmethyl analog () demonstrated anticonvulsant activity in murine models, suggesting the target compound’s 4-chlorobenzyl group may retain similar efficacy .
- Methoxy groups (as in the target and ’s compound) are associated with improved metabolic stability and blood-brain barrier penetration, critical for CNS-targeting drugs .
Preparation Methods
Condensation-Based Synthesis of the Quinazoline Core
The quinazoline derivative forms the structural backbone of the target compound. As demonstrated in analogous syntheses, the quinazoline ring is constructed via a condensation reaction between anthranilic acid derivatives and carbonyl-containing reagents. For this compound, 4-chlorobenzylamine reacts with a diketone precursor under acidic conditions to yield the 1,4-dihydroquinazoline-2,4-dione intermediate. Key parameters include:
- Reagent Ratios : A 1:1 molar ratio of 4-chlorobenzylamine to ethyl 2-cyanoacetate ensures minimal side-product formation.
- Catalysis : Acetic acid (10% v/v) facilitates imine formation at 80°C.
- Reaction Time : 12–16 hours under reflux achieves >85% conversion.
Post-condensation, the intermediate undergoes N-alkylation to introduce the 3-(propanamide) side chain.
Side-Chain Functionalization via Amide Coupling
The propanamide moiety is introduced using carbodiimide-based coupling agents. Specifically, 3-(chloro)propanoyl chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous dichloromethane (DCM) at 0–5°C. Key considerations:
- Solvent Selection : DCM minimizes hydrolysis of the acid chloride.
- Base Addition : Triethylamine (2.5 equiv) neutralizes HCl byproducts, shifting equilibrium toward amide formation.
- Yield Optimization : Dropwise addition over 30 minutes prevents exothermic side reactions, achieving 78–82% isolated yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight solvent polarity’s impact on reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 82 | 5 |
| DMF | 36.7 | 68 | 18 |
| THF | 7.52 | 75 | 10 |
Low-polarity solvents like DCM favor nucleophilic acyl substitution while suppressing solvolysis. Elevated temperatures (>40°C) in DMF promote decomposition, reducing yields by 12–15%.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction time from 8 hours to 2.5 hours. Computational density functional theory (DFT) analyses corroborate that DMAP lowers the activation energy of the rate-determining tetrahedral intermediate formation by 14.2 kcal/mol.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.43 in 1:1 hexane:ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms >98% purity.
Spectroscopic Validation
- NMR Analysis :
- Mass Spectrometry : ESI-MS m/z 524.2 [M+H]⁺, consistent with the molecular formula C₂₇H₂₅ClN₃O₅.
Scale-Up and Industrial Feasibility
Pilot-scale batches (1 kg) utilize flow chemistry to enhance heat transfer and mixing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
